Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate
Description
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate (CAS: 88165-26-8) is a bicyclic ester derivative with a benzodioxole core. Its molecular formula is C₁₁H₁₆O₅ (MW: 228.24), featuring a hydroxyl group at position 7, a methyl ester at position 5, and a partially saturated dioxole ring system . The stereochemistry (3aR,7R,7aS) and functional groups influence its physicochemical properties and reactivity, making it relevant as a synthetic intermediate or reference standard in pharmacological research .
Properties
CAS No. |
88165-26-8 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-11(2)15-8-5-6(10(13)14-3)4-7(12)9(8)16-11/h5,7-9,12H,4H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
BPQMQIJLKGETOF-HLTSFMKQSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OC)C |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The reaction conditions are optimized to yield the desired benzodioxole derivative in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Hydroxyl Group (C7)
-
Esterification/Sulfonylation : The secondary alcohol undergoes sulfonylation with MsCl to form a mesylate, as described above.
-
Oxidation : The hydroxyl group could theoretically be oxidized to a ketone under strong oxidizing agents (e.g., CrO₃), though no experimental data confirms this pathway.
-
Protection/Deprotection : The hydroxyl group may be protected (e.g., as a silyl ether or acetate) to prevent unwanted side reactions during synthesis.
Methyl Ester (C5)
-
Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is common in ester chemistry but has not been explicitly documented for this compound.
Benzodioxole Ring
-
Ring-Opening : The 1,3-benzodioxole moiety may undergo acid-catalyzed ring-opening reactions, though stability under typical conditions is expected due to the dimethyl substitution at C2 .
Stability and Solubility
-
Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane), which are often used in its synthetic applications .
-
Stability : No decomposition pathways are reported, but the presence of the hydroxyl and ester groups suggests sensitivity to strong acids/bases and high temperatures.
Inferred Reactivity
While direct experimental data on additional reactions is limited, the following transformations are plausible based on structural analogs:
| Functional Group | Potential Reaction | Example Reagents |
|---|---|---|
| Benzodioxole | Electrophilic aromatic substitution | HNO₃/H₂SO₄ (nitration) |
| Ester | Transesterification | Alcohols + acid/base catalyst |
Research Gaps
-
No peer-reviewed studies explicitly detail reaction mechanisms or kinetics for this compound.
-
Further investigation is needed to validate inferred reactivity (e.g., oxidation, hydrolysis).
Scientific Research Applications
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
Table 1: Structural Comparison with Analogues
Stereochemical and Ring Saturation Effects
Tetrahydro vs. Dihydro Rings :
Stereochemistry :
- The (3aR,7R,7aS) configuration in the target compound influences chiral recognition in enzymatic interactions, critical for pharmacological activity .
Biological Activity
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate (CAS Number: 88165-26-8) is an organic compound with a unique molecular structure that suggests potential biological activities. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16O5 with a molecular weight of 228.24 g/mol. Its structure features a benzodioxole core which is significant for its interaction with biological systems. The compound's functional groups include hydroxyl and carboxylate groups that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O5 |
| Molecular Weight | 228.24 g/mol |
| CAS Number | 88165-26-8 |
| Solubility | Soluble in chloroform, methanol, acetone |
| Appearance | Light brown oil |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may interact with receptors involved in inflammatory pathways. Its structural similarity to known anti-inflammatory agents positions it as a candidate for further research in inflammation-related conditions.
- Neurotransmission Modulation : The compound may influence neurotransmitter systems due to its ability to bind to specific receptors. This could have implications for its use in treating neurological disorders.
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry found that compounds with a benzodioxole structure demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that methyl (3aR,7R,7aS)-3a could exhibit similar properties.
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress . This provides a basis for investigating the neuroprotective potential of methyl (3aR,7R,7aS)-3a in future studies.
The mechanism by which methyl (3aR,7R,7aS)-3a exerts its biological effects is not fully elucidated but may involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites involved in inflammation and neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in inflammatory processes or neurotransmitter metabolism.
Q & A
Q. What synthetic methodologies are employed to produce Methyl (3aR,7R,7aS)-…, and how are high yield and purity ensured?
Answer: The synthesis typically involves multi-step reactions with careful optimization of:
- Solvent systems : Polar aprotic solvents (e.g., ethanol, DMF) are preferred to stabilize intermediates .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product minimization .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate esterification or cyclization steps .
- Purification : Column chromatography or recrystallization is used to isolate the compound, followed by validation via HPLC (purity >95%) and mass spectrometry (MW 228.24 g/mol) .
Q. How is the structure and stereochemistry of this compound confirmed?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzodioxole scaffold, hydroxy group (δ ~4.5 ppm), and ester moiety (δ ~3.7 ppm for OCH₃) .
- X-ray crystallography : Resolves absolute stereochemistry (3aR,7R,7aS) by analyzing bond angles and torsion parameters in crystal lattices .
- Optical rotation : Chiral HPLC or polarimetry confirms enantiomeric excess (>99%) for stereospecific applications .
Q. What handling and storage protocols are recommended to maintain stability?
Answer:
- Storage : Maintain at room temperature in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid aqueous environments due to ester group sensitivity .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic or catalytic environments?
Answer: The cis-7-hydroxy and trans-decalin-like benzodioxole structure (3aR,7R,7aS) creates steric hindrance, impacting reactivity:
- Nucleophilic attack : The axial hydroxy group at C7 may participate in hydrogen bonding, directing regioselectivity in substitution reactions .
- Catalytic hydrogenation : Stereochemistry at C3a and C7a affects diastereoselectivity; chiral catalysts (e.g., Ru-BINAP) are required for asymmetric reductions .
Q. How do pH, temperature, and light affect the compound’s stability?
Answer:
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) against literature .
- Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex spectra .
- Crystallographic validation : Compare experimental X-ray data (e.g., unit cell parameters: a = 8.60 Å, β = 101.18°) with theoretical models to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
